molecular formula C2H8N2O2 B024051 Hydrazine acetate CAS No. 13255-48-6

Hydrazine acetate

Cat. No. B024051
CAS RN: 13255-48-6
M. Wt: 92.1 g/mol
InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydrazine-based compounds often involves catalytic asymmetric reactions, as demonstrated by Zhang et al. (2015), where a catalytic asymmetric [3 + 2] cycloaddition of hydrazines to bis-electrophilic C3 synthons generated from propargylic acetates was reported (Zhang et al., 2015). Additionally, Bishop et al. (2003) highlighted the regioselective synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines, showcasing the versatility of hydrazine in synthesis processes (Bishop et al., 2003).

Molecular Structure Analysis

Parvarinezhad and Salehi (2021) conducted a comprehensive study on the synthesis, characterization, and anti-proliferative activity of hydrazine-based Schiff bases, providing detailed insights into their molecular structures through various analytical techniques (Parvarinezhad & Salehi, 2021).

Chemical Reactions and Properties

Chemical reactions involving hydrazine acetate often lead to the formation of novel compounds with significant properties. For example, Schmidt et al. (2019) described the diastereoselective synthesis of pharmaceutically related bridgehead dihydro-1,3,4-oxadiazines from hydrazine hydrate and ketones (Schmidt et al., 2019).

Physical Properties Analysis

The physical properties of hydrazine acetate derivatives are crucial for their application in various fields. Choi et al. (2013) explored the chemosignaling behaviors for hydrazine by a reaction-based probe, shedding light on the physical properties of hydrazine acetate derivatives through their selective detection capabilities (Choi et al., 2013).

Chemical Properties Analysis

The chemical properties of hydrazine acetate and its derivatives are characterized by their reactivity and potential for forming a wide range of compounds. El-Azab et al. (2016) demonstrated the Lewis acid-promoted direct synthesis of N-unsubstituted hydrazones from the reaction of hydrazine with acetophenone and isatin derivatives, highlighting the chemical versatility of hydrazine-based compounds (El-Azab et al., 2016).

Scientific Research Applications

  • Biochemical Research : Hydrazine acetic acid ethyl ester and its glycyl-derivative have been studied for their effects on ammonia formation in rat brain tissues. These compounds enhance oxidation and inhibit the ammonia suppressing action of oxidisable substrates (Guha, 1964).

  • Environmental Monitoring :

    • Hydrazine detection in tap water using dichlorofluorescein and resorufin acetates has potential applications in hydrazine signaling (Choi et al., 2013).
    • An ultrasensitive fluorescent probe, Cou-1-N2H4, is effective for detecting hydrazine in water samples and living cells, offering a rapid and cost-effective method for environmental monitoring (Guo et al., 2019).
  • Toxicology :

    • Hydrazine toxicity in rats causes changes in liver, kidney, and brain tissues, but recovery from the toxic insult is observed within 168 hours post-dose (Garrod et al., 2005).
    • The ratiometric fluorescence probe provides a valuable tool for the rapid, low-limit, and naked-eye detection of hydrazine in live cells, which is significant for toxicology and industrial applications (Fan et al., 2012).
  • Medical Research : Clinical trials have investigated the efficacy of hydrazine sulfate in advanced colorectal cancer and non-small-cell lung cancer patients, but the trials failed to demonstrate any significant benefits (Loprinzi et al., 1994a), (Loprinzi et al., 1994b).

  • Biological Imaging :

    • The near-infrared fluorescence probe CyJ offers rapid, sensitive, and selective detection of hydrazine in both aqueous solutions and diluted human serum, useful for bioimaging (Zhang et al., 2015).
    • A two-photon fluorescent probing method using a near-infrared fluorescent chemodosimeter effectively detects hydrazine in solution and living cells, exhibiting good selectivity and sensitivity (Ma et al., 2017).
  • Metabolic Studies : Free radical intermediates are produced during the metabolic activation of carcinogenic hydrazine derivatives, and glutathione effectively scavenges these free radicals (Tomasi et al., 1987).

  • Genetic Factors in Hydrazine Metabolism : The study of N-acetyltransferase allele-associated metabolism of hydrazine in Japanese workers highlights the importance of considering genetic factors in biological monitoring (Koizumi et al., 1998).

Safety And Hazards

Hydrazine acetate is considered hazardous. It may cause an allergic skin reaction, and it is toxic if swallowed, in contact with skin, or if inhaled . It may also cause cancer . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

acetic acid;hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHNDHXQDJQEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064632
Record name Hydrazinium acetate
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Molecular Weight

92.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine acetate

CAS RN

7335-65-1, 13255-48-6
Record name Hydrazine, acetate (1:1)
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Record name Hydrazine, acetate (1:1)
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Record name Hydrazine, acetate (1:1)
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Record name Hydrazinium acetate
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Record name Hydrazinium acetate
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Record name Hydrazine Acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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